
2,3,5-Trimethyl-1-propan-2-ylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyl-1-propan-2-ylpyrrole, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and psychopharmacologist. TMA-2 is known for its potent psychedelic effects, which are similar to those of other amphetamines such as MDMA and MDA. In recent years, TMA-2 has gained attention as a research tool for studying the mechanisms of action of psychedelic compounds.
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethyl-1-propan-2-ylpyrrole is not fully understood, but it is believed to involve activation of the serotonin 5-HT2A receptor. This receptor is known to play a key role in mediating the psychedelic effects of compounds such as LSD and psilocybin. 2,3,5-Trimethyl-1-propan-2-ylpyrrole is also believed to affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,5-Trimethyl-1-propan-2-ylpyrrole are similar to those of other amphetamines, including increased heart rate, blood pressure, and body temperature. 2,3,5-Trimethyl-1-propan-2-ylpyrrole also produces psychedelic effects, including altered perception, thought, and mood. These effects are thought to be mediated by the activation of the serotonin 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,5-Trimethyl-1-propan-2-ylpyrrole in lab experiments is its potency. 2,3,5-Trimethyl-1-propan-2-ylpyrrole produces strong psychedelic effects at relatively low doses, making it a useful tool for studying the mechanisms of action of psychedelic compounds. However, one limitation of 2,3,5-Trimethyl-1-propan-2-ylpyrrole is its potential for toxicity. Like other amphetamines, 2,3,5-Trimethyl-1-propan-2-ylpyrrole can produce adverse effects such as cardiovascular toxicity and neurotoxicity.
Zukünftige Richtungen
There are several potential future directions for research on 2,3,5-Trimethyl-1-propan-2-ylpyrrole and other psychedelic compounds. One area of interest is the development of new compounds that can selectively activate the serotonin 5-HT2A receptor, while minimizing adverse effects. Another area of interest is the use of psychedelic compounds in the treatment of mental health disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of psychedelic compounds on brain function and behavior.
Synthesemethoden
The synthesis of 2,3,5-Trimethyl-1-propan-2-ylpyrrole involves several steps, starting with the reaction of 2,3,5-trimethylphenylacetonitrile with sodium methoxide to form the corresponding methyl ketone. This is followed by a reaction with nitroethane to form the nitrostyrene intermediate, which is then reduced with sodium borohydride to yield 2,3,5-Trimethyl-1-propan-2-ylpyrrole.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethyl-1-propan-2-ylpyrrole has been used in scientific research to study the mechanisms of action of psychedelic compounds. Specifically, it has been used to investigate the role of the serotonin 5-HT2A receptor in mediating the psychedelic effects of these compounds. 2,3,5-Trimethyl-1-propan-2-ylpyrrole has also been used to study the effects of psychedelic compounds on brain function and behavior.
Eigenschaften
CAS-Nummer |
106416-96-0 |
|---|---|
Produktname |
2,3,5-Trimethyl-1-propan-2-ylpyrrole |
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
2,3,5-trimethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C10H17N/c1-7(2)11-9(4)6-8(3)10(11)5/h6-7H,1-5H3 |
InChI-Schlüssel |
MEDLXGLEQXOFKX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C(C)C)C)C |
Kanonische SMILES |
CC1=CC(=C(N1C(C)C)C)C |
Synonyme |
1H-Pyrrole,2,3,5-trimethyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





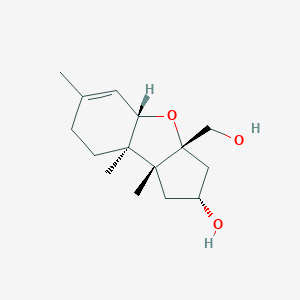


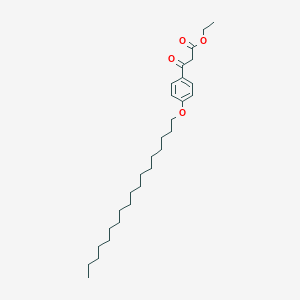


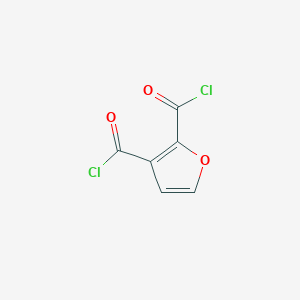
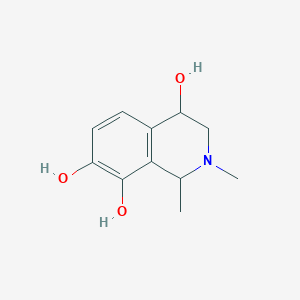
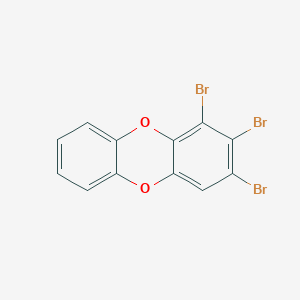
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
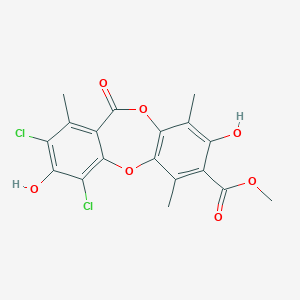
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)